![molecular formula C19H22N2O5 B14682375 N~2~-[Bis(4-methoxyphenyl)methyl]-L-asparagine CAS No. 28252-52-0](/img/structure/B14682375.png)
N~2~-[Bis(4-methoxyphenyl)methyl]-L-asparagine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-[Bis(4-methoxyphenyl)methyl]-L-asparagine is a compound of interest in various scientific fields due to its unique chemical structure and properties This compound features a bis(4-methoxyphenyl)methyl group attached to the nitrogen atom of L-asparagine, an amino acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N2-[Bis(4-methoxyphenyl)methyl]-L-asparagine typically involves the reaction of L-asparagine with bis(4-methoxyphenyl)methyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group of L-asparagine attacks the electrophilic carbon of the bis(4-methoxyphenyl)methyl chloride, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of N2-[Bis(4-methoxyphenyl)methyl]-L-asparagine may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N~2~-[Bis(4-methoxyphenyl)methyl]-L-asparagine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to remove the methoxy groups, yielding a simpler structure.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Demethoxylated derivatives.
Substitution: Compounds with different functional groups replacing the methoxy groups.
Applications De Recherche Scientifique
N~2~-[Bis(4-methoxyphenyl)methyl]-L-asparagine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N2-[Bis(4-methoxyphenyl)methyl]-L-asparagine involves its interaction with specific molecular targets and pathways. The methoxy groups and the asparagine backbone allow the compound to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-Bis(4-methoxyphenyl)urea: Similar structure but with a urea backbone.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Contains a similar methoxyphenyl group but with a different core structure.
Methanone, bis(2-hydroxy-4-methoxyphenyl)-: Features methoxy groups but with a different central structure.
Uniqueness
N~2~-[Bis(4-methoxyphenyl)methyl]-L-asparagine is unique due to its combination of the bis(4-methoxyphenyl)methyl group and the L-asparagine backbone. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propriétés
Numéro CAS |
28252-52-0 |
|---|---|
Formule moléculaire |
C19H22N2O5 |
Poids moléculaire |
358.4 g/mol |
Nom IUPAC |
(2S)-4-amino-2-[bis(4-methoxyphenyl)methylamino]-4-oxobutanoic acid |
InChI |
InChI=1S/C19H22N2O5/c1-25-14-7-3-12(4-8-14)18(13-5-9-15(26-2)10-6-13)21-16(19(23)24)11-17(20)22/h3-10,16,18,21H,11H2,1-2H3,(H2,20,22)(H,23,24)/t16-/m0/s1 |
Clé InChI |
CWVZBTIKFDKYLD-INIZCTEOSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)N[C@@H](CC(=O)N)C(=O)O |
SMILES canonique |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)NC(CC(=O)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


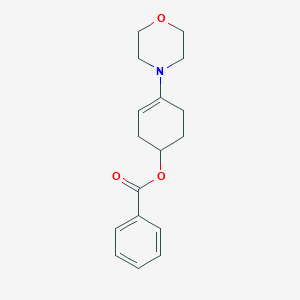
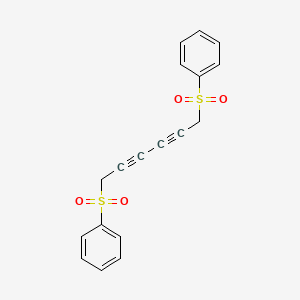
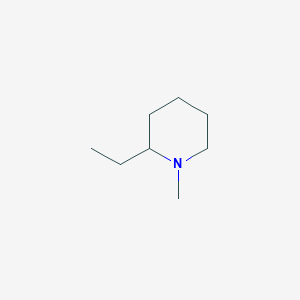
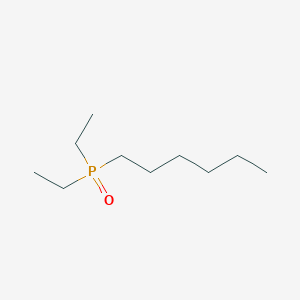

![Spiro[5.5]undecane-1,9-dione](/img/structure/B14682327.png)
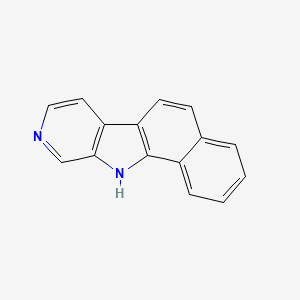
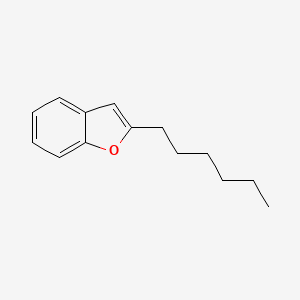
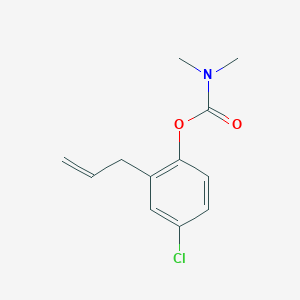
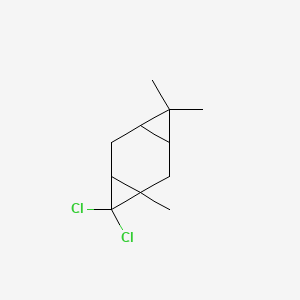

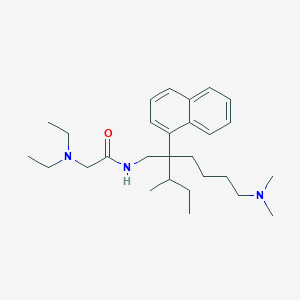
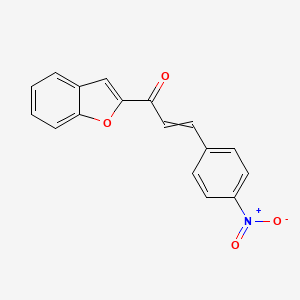
![1-Propyl-6-oxabicyclo[3.1.0]hexane](/img/structure/B14682384.png)
